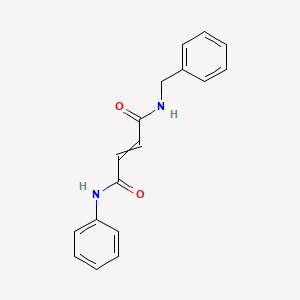
N~1~-Benzyl-N~4~-phenylbut-2-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~4~-phenylbut-2-enediamide: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities . This compound is characterized by the presence of both benzyl and phenyl groups attached to a but-2-enediamide backbone, making it an interesting subject for synthetic and application-based studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-phenylbut-2-enediamide typically involves the reaction of benzylamine with phenylbut-2-enedioic acid or its derivatives under specific conditions. One common method involves the use of a condensation reaction where benzylamine and phenylbut-2-enedioic acid are heated together in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N1-Benzyl-N~4~-phenylbut-2-enediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Benzyl-N~4~-phenylbut-2-enediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~4~-phenylbut-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
N~1~-Benzyl-N~4~-phenylbut-2-enediamide can be compared with other similar compounds, such as:
N~1~-Phenylbut-2-enediamide: Lacks the benzyl group, which may result in different chemical and biological properties.
N,N’-Dibenzylbut-2-enediamide: Contains two benzyl groups, which can influence its reactivity and biological activity.
The uniqueness of N1-Benzyl-N~4~-phenylbut-2-enediamide lies in its specific combination of benzyl and phenyl groups, which can impart distinct chemical and biological characteristics compared to its analogues.
Propiedades
Número CAS |
827314-35-2 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-benzyl-N'-phenylbut-2-enediamide |
InChI |
InChI=1S/C17H16N2O2/c20-16(18-13-14-7-3-1-4-8-14)11-12-17(21)19-15-9-5-2-6-10-15/h1-12H,13H2,(H,18,20)(H,19,21) |
Clave InChI |
HMVHNMQPHSNKRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
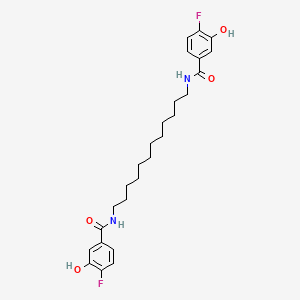

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
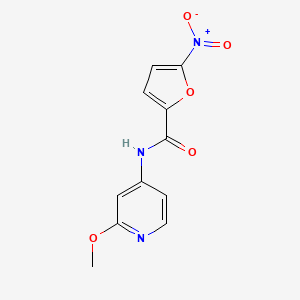
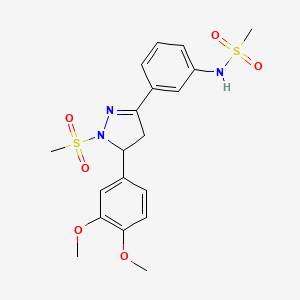
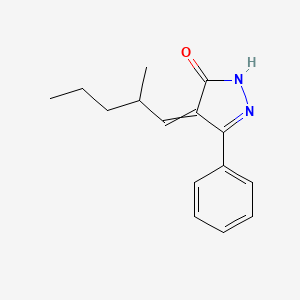
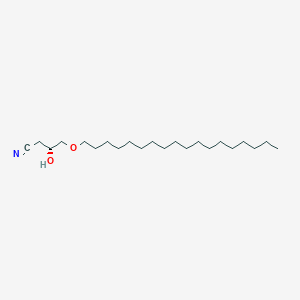
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
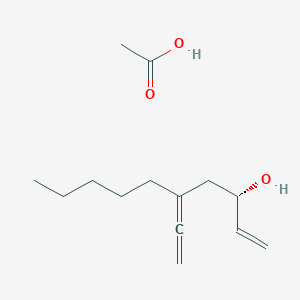
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
